molecular formula C10H14N2O2S B1300984 S-[2-(4-Pyridyl)ethyl]-L-cysteine CAS No. 28809-04-3

S-[2-(4-Pyridyl)ethyl]-L-cysteine

Cat. No. B1300984
CAS RN: 28809-04-3
M. Wt: 226.3 g/mol
InChI Key: OBAZTSDKFIRVPD-VIFPVBQESA-N
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Description

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a derivative of the amino acid cysteine, where the sulfhydryl group of cysteine is modified to include a 4-pyridylethyl moiety. This modification is significant because it stabilizes the cysteine residue against acid hydrolysis and allows for its quantitative determination in proteins and seed meals .

Synthesis Analysis

The synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine involves the reduction of disulfide bonds in proteins to sulfhydryl groups using β-mercaptoethanol. Subsequently, these sulfhydryl groups are alkylated with 4-vinylpyridine to yield the S-[2-(4-Pyridyl)ethyl]-L-cysteine residues. This process requires careful control of pH and reaction time to ensure complete modification of the sulfhydryl groups without affecting other functional groups in the protein .

Molecular Structure Analysis

The molecular structure of S-[2-(4-Pyridyl)ethyl]-L-cysteine is characterized by the presence of a pyridine ring, which is known for its stability and reactivity towards various nucleophiles. This structural feature is crucial for the stability of the derivative during acid hydrolysis and its elution behavior in ion exchange amino acid analysis, where it elutes just before arginine .

Chemical Reactions Analysis

S-[2-(4-Pyridyl)ethyl]-L-cysteine is designed to be stable and unreactive towards hard nucleophiles such as amines, while maintaining reactivity towards thiols and soft nucleophiles. This selectivity is essential for its use in the quantitative determination of cysteine and cystine content in proteins, as it ensures that only the sulfhydryl groups are modified during the alkylation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of S-[2-(4-Pyridyl)ethyl]-L-cysteine are influenced by the pyridine ring and the ethyl linker. The derivative's stability to acid hydrolysis is a key physical property that allows for its use in analytical applications. The chemical reactivity of the derivative is specifically tailored to permit selective modification of sulfhydryl groups, which is a critical aspect of its function in the determination of cysteine and cystine content in complex biological samples .

Scientific Research Applications

  • Field: Organophosphorus Chemistry

    • Application : Tris(hetaryl)substituted phosphines and their chalcogenides are promising polydentate ligands for the design of metal complexes .
    • Methods : An experimental and theoretical conformational analysis of tris[2-(4-pyridyl)ethyl]phosphine and its chalcogenides was carried out by the methods of dipole moments, IR spectroscopy and DFT B3PW91/6-311++G (df,p) calculations .
    • Results : In solution, these compounds exist as an equilibrium of mainly non-eclipsed (synclinal or antiperiplanar) forms with a predominance of a symmetrical conformer having a gauche-orientation of the Csp3–Csp3 bonds of pyridylethyl substituents relative to the P=X bond (X = lone pair, O, S, Se) and a gauche-orientation of the pyridyl rings relative to the zigzag ethylene bridges .
  • Field: Leukemia Treatment

    • Application : Phosphines with 2-pyridyl substituents are used as CO-prodrugs in the treatment of leukemia .
  • Field: Nanoparticle Production

    • Application : Complexes of tris[2-(2-pyridyl)ethyl]phosphine chalcogenides are promising as precursors for the production of metal phosphides and selenides nanoparticles .
  • Field: Flame Retardant Materials

    • Application : A complex of the phosphine oxide is used as a flame retardant for polymeric materials .
  • Field: Amino Acid Analysis

    • Application : “S-[2-(4-Pyridyl)ethyl]-L-cysteine” is suitable for amino acid analysis and can be used as an internal standard .
  • Field: Bioactive Pharmaceuticals

    • Application : Pyridinium salts, which are structurally similar to “S-[2-(4-Pyridyl)ethyl]-L-cysteine”, are familiar structures in many natural products and bioactive pharmaceuticals .
  • Field: Chromatography

    • Application : “S-[2-(4-Pyridyl)ethyl]-L-cysteine” is used in chromatography applications .
  • Field: Gene Delivery

    • Application : Pyridinium salts, which are structurally similar to “S-[2-(4-Pyridyl)ethyl]-L-cysteine”, are used in biological issues related to gene delivery .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

(2R)-2-amino-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-9(10(13)14)7-15-6-3-8-1-4-12-5-2-8/h1-2,4-5,9H,3,6-7,11H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAZTSDKFIRVPD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1CCSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885442
Record name L-Cysteine, S-[2-(4-pyridinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-[2-(4-Pyridyl)ethyl]-L-cysteine

CAS RN

28809-04-3
Record name S-[2-(4-Pyridinyl)ethyl]-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28809-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, S-[2-(4-pyridinyl)ethyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Cysteine, S-[2-(4-pyridinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-[2-(4-pyridyl)ethyl]-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RP Orange, PL Chang - The Journal of Immunology, 1975 - journals.aai.org
Preincubation of human lung fragments with cysteine for 2.5 to 5.0 min resulted in dose-dependent, selective enhancement of the antigen-induced or anti-IgE-induced formation and …
Number of citations: 60 journals.aai.org
Z Haque, M Kito - Journal of Agricultural and Food Chemistry, 1983 - ACS Publications
Palmitoyl residues were covalently incorporated into a8l-casein by base-catalyzedester exchange using the IV-hydroxysuccinimide ester of palmitic acid (16: 0-Osu). More than 50% of …
Number of citations: 63 pubs.acs.org
Y Oyama, N Enomoto, Y Suzuki, M Kono, T Fujisawa… - Respiratory …, 2017 - Elsevier
Background Pleuroparenchymal fibroelastosis (PPFE) is a rare interstitial pneumonia with upper lobe predominance and fibroelastosis. Although definite diagnosis requires surgical …
Number of citations: 14 www.sciencedirect.com
KF Czaplewski - 2001 - search.proquest.com
Microporous materials have pores of molecular dimensions and are used in many industrially significant processes. One such class of materials that have recently been developed is …
Number of citations: 1 search.proquest.com
K Abe, K Hayakawa, K Ihara, K Deguchi, T Nagamine - Journal of Microbiological & …, 2015
Number of citations: 5

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